molecular formula C7H11NS B093282 2-Isobutylthiazole CAS No. 18640-74-9

2-Isobutylthiazole

Cat. No. B093282
CAS RN: 18640-74-9
M. Wt: 141.24 g/mol
InChI Key: CMPVUVUNJQERIT-UHFFFAOYSA-N
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Description

2-Isobutylthiazole is a 1,3-thiazole in which the hydrogen at position 2 has been replaced by an isobutyl group . It is a volatile organic component found in fresh tomatoes . It is used as a flavoring agent in food industries because of its characteristic odor of ripe tomatoes . It adds a green note that enhances the characteristics of ripe tomatoes and is used in blackcurrant, papaya, melon, raspberry, and roast beef flavors .


Synthesis Analysis

The synthesis of 2-Isobutylthiazole has been reported in several studies. One method involves the use of Pd-N-heterocyclic carbene complexes for the C–H arylation reaction of 2-isobutylthiazole at the C5 position with different (hetero)aryl bromides . This catalytic system showed a low catalyst loading (1 mol%) and did not require the use of additional additives such as pivalic acid .


Molecular Structure Analysis

The molecular formula of 2-Isobutylthiazole is C7H11NS . The structure of 2-Isobutylthiazole is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The Pd-N-heterocyclic carbene complex catalyzed C–H bond activation of 2-isobutylthiazole at the C5 position with aryl bromides has been reported . This reaction is part of the synthesis process of 2-Isobutylthiazole .


Physical And Chemical Properties Analysis

2-Isobutylthiazole has a molecular weight of 141.24 g/mol . It is a volatile organic compound .

Scientific Research Applications

Food Flavoring

2-Isobutylthiazole is a food flavor component with a green note that adds the characteristics of ripe tomatoes . It is used in various food flavors such as blackcurrant, papaya, melon, raspberry, and roast beef .

Lime Flavor Enhancer

In addition to its use in various food flavors, 2-Isobutylthiazole also enhances the flavor of fresh lime . This makes it a valuable ingredient in beverages and confectionery products that require a lime flavor.

Maillard Reaction Product

2-Isobutylthiazole is a Maillard reaction product . The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. It’s a form of non-enzymatic browning that imparts flavor to foods like bread and seared steaks.

Pheromone

2-Isobutylthiazole has a biological role as a pheromone . Pheromones are chemicals capable of acting like hormones outside the body of the secreting individual, to impact the behavior of the receiving individuals. This suggests potential applications in animal behavior studies and pest control.

Chemical Synthesis

With its specific chemical structure (a 1,3-thiazole where the hydrogen at position 2 has been replaced by an isobutyl group ), 2-Isobutylthiazole can be used as a building block in the synthesis of more complex chemical compounds.

Research into Animal Behavior

2-Isobutylthiazole has been found in preorbital gland secretions of certain species . This suggests it could be used in research into animal behavior, particularly in relation to scent marking and communication.

Safety And Hazards

2-Isobutylthiazole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025653
Record name 2-Isobutylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; odour of tomato leaves
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.997
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutylthiazole

CAS RN

18640-74-9
Record name 2-Isobutylthiazole
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Record name 2-Isobutyl-1,3-thiazole
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Record name 2-ISOBUTYLTHIAZOLE
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Record name Thiazole, 2-(2-methylpropyl)-
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Record name 2-Isobutylthiazole
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Record name 2-isobutylthiazole
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Record name 2-ISOBUTYLTHIAZOLE
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Record name 2-(2-Methylpropyl)thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-isobutylthiazole in tomato flavor?

A1: 2-Isobutylthiazole is a key aroma compound in tomatoes, contributing to the characteristic "green" and "tomato-like" odor. [, , , , , , , , ] Its concentration significantly influences consumer preference, with higher levels often associated with less preferred cultivars. [, , , , ]

Q2: How does the tomato matrix influence the volatility of 2-isobutylthiazole?

A2: Studies show that the tomato matrix, specifically the presence of CaCl2 used to inhibit enzymatic activity, can significantly reduce the volatility of 2-isobutylthiazole. [] This highlights the importance of considering matrix effects when analyzing aroma compounds.

Q3: Does the ripening stage of tomatoes affect 2-isobutylthiazole concentration?

A3: Yes, the concentration of 2-isobutylthiazole varies significantly throughout the ripening process. [, ] In some cultivars, it peaks at the turning or pink stage, while in others, it continues to increase until the red stage. []

Q4: Can processing methods impact the levels of 2-isobutylthiazole in tomato products?

A4: Yes, processing methods significantly influence 2-isobutylthiazole levels. For example, pulsed electric field (PEF) processing preserves higher levels compared to traditional thermal processing. []

Q5: Are there differences in 2-isobutylthiazole levels between traditional and hybrid tomato cultivars?

A5: Research suggests that traditional tomato cultivars often exhibit higher levels of 2-isobutylthiazole compared to their hybrid counterparts. [, ] This difference contributes to the perception of traditional cultivars having a stronger, more desirable tomato aroma. []

Q6: What is known about the biosynthesis of 2-isobutylthiazole in tomatoes?

A6: 2-Isobutylthiazole is a nitrogenous volatile compound, and its production in tomatoes was recently linked to a cysteine-dependent pathway. [] An enzyme, tetrahydrothiazolidine-4-carboxylic acid N-hydroxylase, catalyzes the formation of 2-isobutylthiazole and other nitrogenous volatiles from cysteine-derived substrates and volatile aldehydes. []

Q7: Is the concentration of 2-isobutylthiazole in tomatoes genetically controlled?

A7: Yes, studies have shown that the concentration of 2-isobutylthiazole is heritable and influenced by a single gene with additive effects. [] This genetic basis opens avenues for breeding programs focused on enhancing tomato flavor.

Q8: How do ethylene and auxin, plant hormones involved in fruit ripening, affect 2-isobutylthiazole production?

A8: Both ethylene and auxin influence the biosynthesis of volatile compounds, including 2-isobutylthiazole, during tomato ripening. [] While ethylene seems to play a more dominant role in the early stages, auxin's influence becomes more pronounced as ripening progresses. []

Q9: Can environmental factors like light impact the levels of 2-isobutylthiazole in tomatoes?

A9: Yes, environmental factors like light spectrum and daily light integral can impact the accumulation of 2-isobutylthiazole in tomato fruits. [] For example, supplementing white light with green light at high intensities has been shown to reduce the percentage of 2-isobutylthiazole in tomato fruits. []

Q10: What analytical techniques are commonly employed to identify and quantify 2-isobutylthiazole in tomatoes?

A10: Several techniques are used, including:

  • Gas Chromatography-Olfactometry (GC-O): This method helps identify and assess the aroma contribution of individual volatiles, including 2-isobutylthiazole, by combining gas chromatography separation with human sensory evaluation. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds based on their mass-to-charge ratio, allowing for the quantification of 2-isobutylthiazole. [, , , ]
  • Solid Phase Microextraction (SPME): This technique is used for the extraction of volatile compounds, including 2-isobutylthiazole, from the headspace of tomatoes prior to analysis by GC-MS. [, , ]
  • Dynamic Headspace (DHS) Analysis: DHS involves purging the headspace above a sample with an inert gas and trapping the volatiles on an adsorbent for subsequent analysis, allowing for a comprehensive profile of volatile compounds including 2-isobutylthiazole. [, , , ]

Q11: What challenges are associated with accurately measuring 2-isobutylthiazole in tomato samples?

A11: Accurately quantifying 2-isobutylthiazole can be challenging due to its volatility and potential interactions with the tomato matrix. [] It is crucial to consider these factors during sample preparation and analysis to ensure accurate results.

Q12: What other applications, beyond flavor, are being explored for 2-isobutylthiazole?

A12: Research on 2-isobutylthiazole extends beyond its role in tomato flavor. Studies are investigating its potential as a green corrosion inhibitor for steel in acidic environments, highlighting its diverse applications in materials science. []

Q13: Has 2-isobutylthiazole been implicated in interactions with biological systems?

A13: Yes, studies show that 2-isobutylthiazole can interact with odorant-binding proteins, like the Cynops pyrrhogaster lipocalin (Cp-Lip1), influencing surface acoustic wave (SAW) propagation velocities. [] This finding has implications for the development of bio-sensors for odorant detection.

Q14: Is there evidence of 2-isobutylthiazole being involved in insect olfaction?

A14: Interestingly, research suggests that 2-isobutylthiazole acts as an odorant ligand for the CquiOR91.2 odorant receptor in the mosquito species Culex quinquefasciatus. [] This highlights the potential ecological roles of this compound and its interaction with insect olfactory systems.

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